![molecular formula C16H10ClF3N2O B2547688 1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone CAS No. 339099-11-5](/img/structure/B2547688.png)
1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process can involve various methods, including Pd-catalyzed coupling reactions .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the use of trifluoromethylpyridines. These compounds are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine include a molecular weight of 199.53 g/mol and a density of 1.524 g/mL at 25 °C .
Scientific Research Applications
Catalytic Behavior and Synthesis
Research has demonstrated that compounds with similar structures are used in the synthesis of NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride. These complexes exhibit catalytic activities towards ethylene reactivity, including oligomerization and polymerization. The study showcases the potential of these compounds in catalyzing significant chemical reactions, which could be extended to or include the compound (Sun et al., 2007).
Electrophilic Trifluoromethylthiolation
Another research avenue is the use of related chemical entities as electrophilic trifluoromethylthiolation reagents. These compounds have shown effectiveness in transforming a broad set of substrates, including enamines and indoles, into corresponding trifluoromethylthio compounds. Such transformations are crucial in synthesizing molecules with specific properties, indicating potential applications of the focal compound in similar chemical syntheses (Huang et al., 2016).
Fluorinated Pyridines Synthesis
Compounds within this chemical family also contribute to the synthesis of fluorinated pyridines. This process involves nickel complexes and showcases a novel route to access fluorinated pyridines, a crucial class of compounds due to their applications in pharmaceuticals and agrochemicals. The methodology presents the versatility and utility of such compounds in synthesizing structurally complex and functionally significant molecules (Sladek et al., 2003).
Advanced Organic Materials
Furthermore, the synthesis of novel polyimides derived from related compounds highlights their importance in developing new materials with outstanding properties. These materials exhibit good solubility, thermal stability, and mechanical strength, suggesting the potential of the compound in the development of advanced materials with specific desirable properties (Yin et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making them potential targets for this compound .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction with its targets could lead to changes in the structure and function of these proteins, potentially disrupting the normal functioning of the cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to cell proliferation, inflammation, and viral replication, among others .
Result of Action
Based on the known activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c1-9(23)12-8-22(14-5-3-2-4-11(12)14)15-13(17)6-10(7-21-15)16(18,19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSCHJNGKBPWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Azatricyclo[5.2.2.0,2,6]undec-8-ene hydrochloride](/img/structure/B2547605.png)
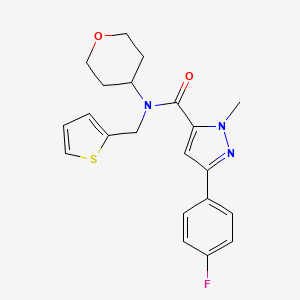
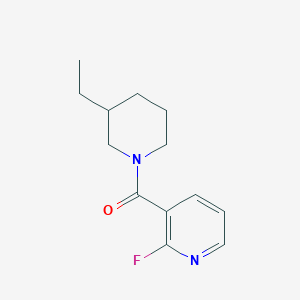
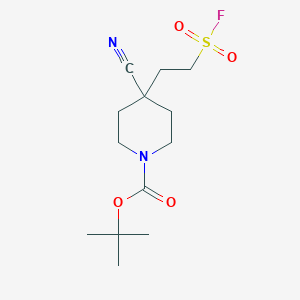
![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)
![8-chloro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2547615.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)
![quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2547621.png)
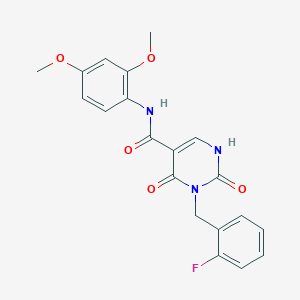

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)
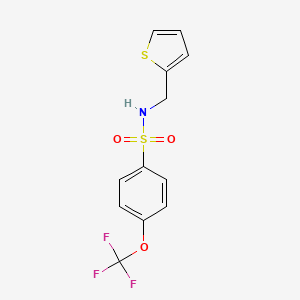
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)
